2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide
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Overview
Description
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide is a compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The final product is obtained after methylation of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the amide nitrogen can affect its solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H9N3O2S/c1-8-4(10)2-3-5(11)9-6(7)12-3/h3H,2H2,1H3,(H,8,10)(H2,7,9,11) |
InChI Key |
COCQOLUNYJYKRC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1C(=O)N=C(S1)N |
Origin of Product |
United States |
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